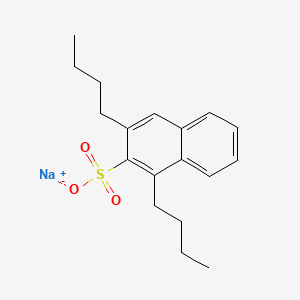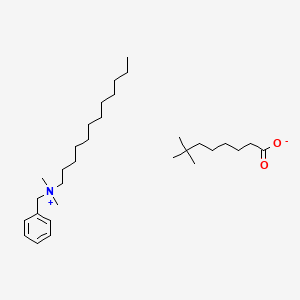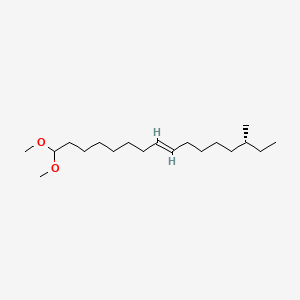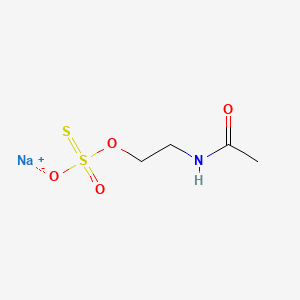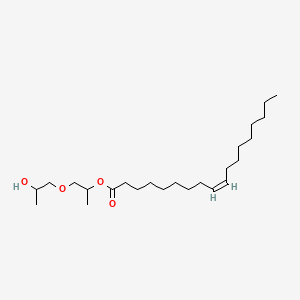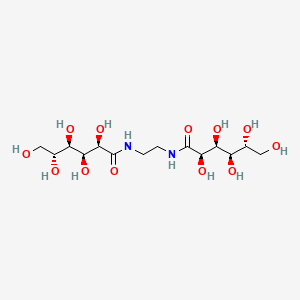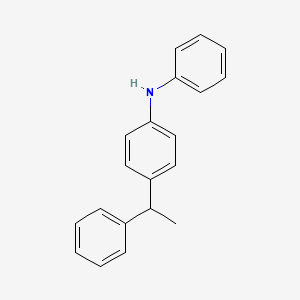
(((Phenylmethoxy)methoxy)methoxy)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(((Phenylmethoxy)methoxy)methoxy)methanol: is a heterocyclic organic compound with the molecular formula C10H14O4 and a molecular weight of 198.21576 g/mol . It is also known by its IUPAC name phenylmethoxymethoxymethoxymethanol . This compound is characterized by its unique structure, which includes a phenyl group attached to a methoxy group, further linked to two additional methoxy groups and a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (((Phenylmethoxy)methoxy)methoxy)methanol typically involves the reaction of benzyl alcohol with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of intermediate hemiacetals and acetals, which are then converted to the final product through a series of condensation reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (((Phenylmethoxy)methoxy)methoxy)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or hydrocarbons.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated compounds, amines.
Scientific Research Applications
Chemistry: (((Phenylmethoxy)methoxy)methoxy)methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals .
Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a versatile tool in biochemical studies .
Medicine: Its stability and reactivity profile make it suitable for modifying the pharmacokinetic properties of therapeutic agents .
Industry: In industrial applications, this compound is used as a solvent and reagent in the production of polymers, resins, and coatings. Its chemical properties make it an essential component in various manufacturing processes .
Mechanism of Action
The mechanism of action of (((Phenylmethoxy)methoxy)methoxy)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further chemical reactions. The methoxy groups and phenyl ring play a crucial role in stabilizing these intermediates and facilitating their transformation .
Comparison with Similar Compounds
Benzyl Alcohol: Similar structure but lacks the additional methoxy groups.
Phenylmethanol: Similar structure but lacks the methoxy groups.
Methoxybenzyl Alcohol: Contains a methoxy group attached to the benzyl alcohol.
Uniqueness: (((Phenylmethoxy)methoxy)methoxy)methanol is unique due to its multiple methoxy groups, which enhance its reactivity and versatility in chemical reactions. This structural feature distinguishes it from other similar compounds and makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
35445-71-7 |
|---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
phenylmethoxymethoxymethoxymethanol |
InChI |
InChI=1S/C10H14O4/c11-7-13-9-14-8-12-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChI Key |
VSPMOFKIMQJPCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCOCOCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12649887.png)
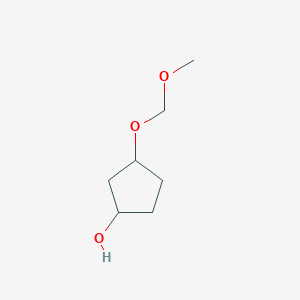
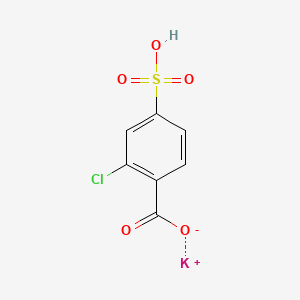
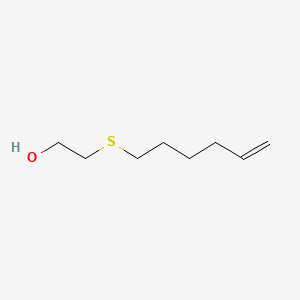
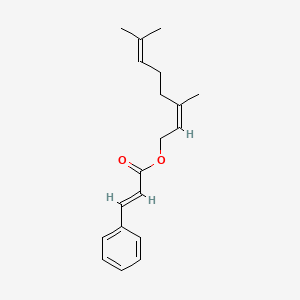
![2-Bromo-1-[2-(4-iodophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12649917.png)
